Linoleamide

Calcium Signaling SERCA Inhibition Ion Channel Pharmacology

Linoleamide is not a generic fatty acid amide—it is a selective SERCA inhibitor with an isoform-dependent IC₅₀ of 15-53 μM, distinct from the partial inhibition profile of oleamide. Its unique resistance to metabolic downregulation in human plasma makes it a reliable LC-MS/MS biomarker probe. For sleep research, it crosses the blood-brain barrier and is orally active, properties not universally shared by its analogs. Ensure your study's validity: do not substitute with N-benzyl derivatives or saturated amides, which shift target affinity to sEH/FAAH and alter IC₅₀ values by orders of magnitude.

Molecular Formula C18H33NO
Molecular Weight 279.5 g/mol
CAS No. 3999-01-7
Cat. No. B162930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinoleamide
CAS3999-01-7
Synonyms(9Z,12Z)-octadeca-9,12-dien-1-amide
9,12-octadecadienamide
linoleamide
linoleic acid amide
Molecular FormulaC18H33NO
Molecular Weight279.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCC(=O)N
InChIInChI=1S/C18H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H2,19,20)/b7-6-,10-9-
InChIKeySFIHQZFZMWZOJV-HZJYTTRNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Linoleamide (CAS 3999-01-7): An Endogenous Fatty Acid Amide with Verified Calcium Regulation and In Vivo Activity


Linoleamide (CAS 3999-01-7) is an endogenous primary fatty acid amide (PFAM) signaling lipid derived from linoleic acid . It is characterized by its unsaturated C18 backbone containing two cis double bonds at the 9 and 12 positions (9Z,12Z-octadecadienamide), with a molecular weight of 279.46 g/mol and a typical purity of ≥98% as a synthetic research compound . Linoleamide is distinct from its saturated analogs and other fatty acid amides in its specific interactions with key cellular targets, most notably the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA), where it acts as a micromolar inhibitor, thereby modulating intracellular calcium homeostasis [1][2].

Linoleamide (CAS 3999-01-7) is Not a Commodity: Why Substituting Analogs Leads to Irreproducible Results


Treating linoleamide as interchangeable with other fatty acid amides like oleamide, stearamide, or even its own synthetic derivatives (e.g., N-benzyl linoleamide) is scientifically unsound due to profound, data-backed differences in potency, target selectivity, and biological stability. Direct comparative studies reveal that linoleamide and oleamide inhibit SERCA isoforms with different concentration-response profiles and distinct mechanistic effects on enzyme kinetics, which can critically alter experimental outcomes in calcium signaling research [1]. Furthermore, synthetic modifications to the linoleamide core, such as N-benzylation, can shift its primary target from calcium pumps to enzymes like soluble epoxide hydrolase (sEH) and FAAH, altering IC₅₀ values by orders of magnitude and introducing new functional activities [2][3]. Finally, the differential metabolic stability of linoleamide in vivo, as demonstrated by its unique resistance to downregulation in human plasma studies, means that substituting it could invalidate pharmacokinetic and pharmacodynamic conclusions [4].

Quantitative Head-to-Head Evidence for Linoleamide (CAS 3999-01-7) Differentiation


SERCA Inhibition Profile: Linoleamide vs. Oleamide and Stearamide

In a direct comparative study on three major human and rat SERCA isoforms, linoleamide demonstrated a distinct inhibitory profile compared to its close analog, oleamide. While both compounds inhibited SERCA in the micromolar range, linoleamide's effect was more pronounced across all isoforms tested. Critically, saturated analogs like stearamide showed minimal to no inhibition, underscoring the requirement for unsaturation in the fatty acid chain for this activity [1]. Furthermore, the mechanism of inhibition differed: linoleamide consistently decreased the apparent maximum velocity (Vmax) and Ca²⁺ affinity of all SERCA isoforms in a concentration-dependent manner, whereas oleamide's effect on Ca²⁺ affinity for SERCA1a and SERCA2b was attenuated at higher concentrations [1].

Calcium Signaling SERCA Inhibition Ion Channel Pharmacology

Target Selectivity Shift: Linoleamide vs. N-Benzyl Linoleamide

A critical differentiation exists between unmodified linoleamide and its synthetic derivative, N-benzyl linoleamide. While linoleamide's primary recognized mechanism is SERCA inhibition, N-benzylation fundamentally alters its target profile. N-Benzyl linoleamide acts as a potent inhibitor of soluble epoxide hydrolase (sEH) and exhibits selectivity over fatty acid amide hydrolase (FAAH) [1]. This is a clear example of how a minor structural modification can create a new chemical entity with non-interchangeable biological activity, making procurement based on the parent compound name a high risk for experimental failure.

Endocannabinoid System Enzyme Inhibition sEH/FAAH Pharmacology

In Vivo Bioavailability: Linoleamide's Unique CNS Penetration and Oral Activity

Linoleamide possesses a validated in vivo pharmacological profile that distinguishes it from many other fatty acid amides. It is documented as being centrally active, crossing the blood-brain barrier, and orally active . This is evidenced by its ability to induce physiological sleep in multiple species, including cats, rats, and humans [1]. While other fatty acid amides like oleamide have also been implicated in sleep regulation, the specific combination of oral bioavailability and CNS activity for linoleamide is a key differentiator for in vivo study design.

Sleep Research CNS Pharmacology Blood-Brain Barrier

Metabolic Stability in Human Plasma: Linoleamide vs. Other Fatty Acid Amides

A study on the effects of Tinospora cordifolia extract on fatty acid amide levels in alcoholics revealed a unique metabolic stability for linoleamide. While levels of oleamide and palmitamide in plasma were significantly decreased following treatment, linoleamide levels remained unchanged [1]. This suggests that linoleamide is subject to different regulatory or metabolic pathways compared to its close analogs, a critical consideration for studies involving endogenous lipid metabolism and biomarker validation.

Metabolic Stability Biomarker Discovery HPLC-QTOF-MS

Anti-Atherosclerotic Efficacy in Vivo: N-Cyclohexyl Linoleamide vs. Unmodified Fatty Acid Precursors

A study investigating the effects of N-cyclohexyl linoleamide (AC-32) on experimental atherosclerosis in rabbits demonstrated that the amide derivative possesses significant anti-atherosclerotic activity, whereas its unmodified fatty acid precursors do not. Daily administration of AC-32 markedly suppressed serum and liver cholesterol increases and inhibited aortic atheromatous changes. In contrast, linoleic acid, ethyl linoleate, and safflower oil showed no significant effect at comparable doses [1]. This demonstrates that the amidation of linoleic acid is essential for conferring the observed in vivo cardioprotective activity.

Cardiovascular Disease Atherosclerosis Model Cholesterol Regulation

High-Impact Application Scenarios for Linoleamide (CAS 3999-01-7) Based on Evidence


Investigating Intracellular Calcium Signaling Pathways

Use linoleamide as a selective pharmacological tool to probe the role of SERCA-mediated calcium flux in cellular processes. Its validated and isoform-dependent inhibition profile (IC₅₀ 15-53 μM) allows for controlled modulation of ER calcium stores, providing a clear advantage over partial inhibitors like oleamide [1]. This is directly relevant for studies on muscle contraction, neuronal excitability, and apoptosis.

Studying Endogenous Regulation of Sleep and CNS Physiology

Employ linoleamide in in vivo models to investigate its role as an endogenous sleep-inducing lipid. Its documented ability to cross the blood-brain barrier and its oral activity make it a suitable compound for systemic administration in behavioral and physiological studies of sleep and arousal, a property not universally shared by its fatty acid amide analogs [1].

Metabolic Pathway Analysis and Biomarker Discovery

Utilize linoleamide as a stable reference standard or metabolic probe in lipidomics and biomarker discovery studies. Its unique resistance to downregulation in human plasma, as demonstrated in studies on alcoholism, makes it a reliable internal marker for quantifying changes in other, more labile fatty acid amides [1]. This is crucial for developing accurate LC-MS/MS assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Linoleamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.